1-(Benzenesulfonyl)-3-chloro-2-phenyl-1H-indole
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Overview
Description
1-(Benzenesulfonyl)-3-chloro-2-phenyl-1H-indole is an organic compound that belongs to the class of sulfonyl indoles. This compound is characterized by the presence of a benzenesulfonyl group attached to the indole ring, which is further substituted with a chlorine atom and a phenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-3-chloro-2-phenyl-1H-indole typically involves the reaction of benzenesulfonyl chloride with 3-chloro-2-phenylindole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-3-chloro-2-phenyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.
Reduction Reactions: Reduction of the sulfonyl group can lead to the formation of sulfinyl or sulfide derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Formation of substituted indole derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of sulfinyl or sulfide derivatives.
Scientific Research Applications
1-(Benzenesulfonyl)-3-chloro-2-phenyl-1H-indole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-3-chloro-2-phenyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the indole ring can interact with various biological pathways, modulating their function and leading to the desired therapeutic effects.
Comparison with Similar Compounds
1-(Benzenesulfonyl)-2-phenylindole: Lacks the chlorine substitution, which may affect its reactivity and biological activity.
3-Chloro-2-phenylindole:
1-(Tosyl)-3-chloro-2-phenylindole: Contains a tosyl group instead of a benzenesulfonyl group, leading to differences in reactivity and stability.
Uniqueness: 1-(Benzenesulfonyl)-3-chloro-2-phenyl-1H-indole is unique due to the presence of both the benzenesulfonyl and chlorine substituents, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
88207-48-1 |
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Molecular Formula |
C20H14ClNO2S |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-chloro-2-phenylindole |
InChI |
InChI=1S/C20H14ClNO2S/c21-19-17-13-7-8-14-18(17)22(20(19)15-9-3-1-4-10-15)25(23,24)16-11-5-2-6-12-16/h1-14H |
InChI Key |
HMCUFSJGBRTBKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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